N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide
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Overview
Description
N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide: is a complex organic compound that features both indole and chromone moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Chromone Moiety: The chromone moiety can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives under acidic or basic conditions.
Coupling of Indole and Chromone Moieties: The final step involves coupling the indole and chromone moieties through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s indole moiety is of particular interest due to its presence in many natural products and its potential biological activities. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In medicine, the compound’s potential pharmacological activities make it a candidate for drug development. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a subject of interest in pharmaceutical research.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide likely involves interactions with various molecular targets, such as enzymes or receptors. The indole moiety can interact with tryptophan-binding proteins, while the chromone moiety can interact with flavonoid-binding proteins. These interactions can modulate cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide:
N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-hydroxybenzamide: This compound has a similar structure but lacks the chromone moiety.
Properties
Molecular Formula |
C29H26N2O6 |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzamide |
InChI |
InChI=1S/C29H26N2O6/c1-17-28(27(32)24-11-9-22(35-3)15-26(24)36-17)37-20-6-4-18(5-7-20)29(33)30-13-12-19-16-31-25-14-21(34-2)8-10-23(19)25/h4-11,14-16,31H,12-13H2,1-3H3,(H,30,33) |
InChI Key |
XMRLNKQVYDBZTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NCCC4=CNC5=C4C=CC(=C5)OC |
Origin of Product |
United States |
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